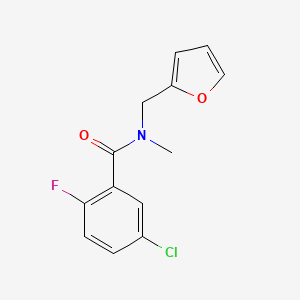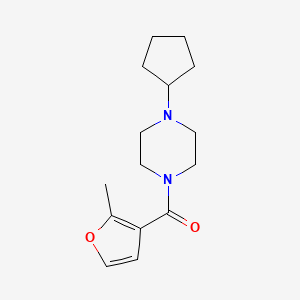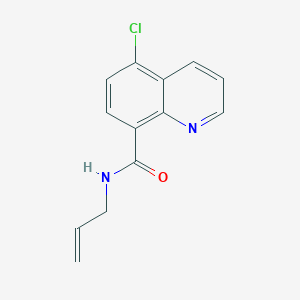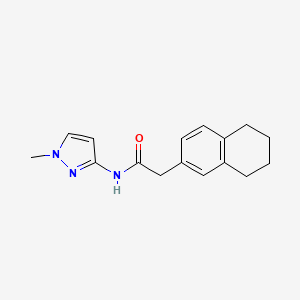![molecular formula C13H11F2NO2 B7502757 N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide, also known as DMF, is a chemical compound with potential therapeutic applications. DMF is a member of the furan carboxamide family and has been studied for its anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
The exact mechanism of action of N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense mechanisms such as antioxidant and anti-inflammatory pathways. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. This compound has also been shown to have antioxidant properties and can induce the expression of certain genes involved in cellular defense mechanisms. This compound has been studied for its potential therapeutic applications in various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment option for diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and its toxicity needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
For research on N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide include further elucidation of its mechanism of action, the development of more potent derivatives, and the evaluation of its therapeutic potential in various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. This compound also has potential applications in other fields such as materials science and catalysis, and further research is needed to explore these applications.
Synthesemethoden
The synthesis of N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide involves the reaction of 3,5-difluorobenzylamine with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has been shown to have anti-inflammatory and immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. This compound has also been studied for its antioxidant properties and its ability to induce the expression of certain genes that are involved in cellular defense mechanisms.
Eigenschaften
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c1-8-2-3-12(18-8)13(17)16-7-9-4-10(14)6-11(15)5-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXFCTUKGFASPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)


![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)

![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
